2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate
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Overview
Description
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate typically involves the iodination of substituted methanols followed by Suzuki reactions. For instance, substituted methanols are treated with sodium hydride in dry DMSO or THF to generate the corresponding nucleophiles, which are then reacted with 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects on microbial cells involve disruption of essential cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with significant biological activities.
Riociguat: A pyrimidine-based drug used for treating pulmonary hypertension.
Uniqueness
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the piperazinyl group, which imparts distinct biological activities and therapeutic potential.
Properties
CAS No. |
83540-32-3 |
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Molecular Formula |
C9H18Cl2N6O |
Molecular Weight |
297.18 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N6O.2ClH/c1-13-2-4-14(5-3-13)8-6-7(10)15(16)9(11)12-8;;/h6,11,16H,2-5,10H2,1H3;2*1H |
InChI Key |
SSSFPRLPXBYLGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl.Cl |
Origin of Product |
United States |
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